4-{4-[3-(Trifluoromethoxy)phenoxy]piperidin-1-yl}phenol
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Overview
Description
4-{4-[3-(Trifluoromethoxy)phenoxy]piperidin-1-yl}phenol is a chemical compound with the molecular formula C18H18F3NO3. It is known for its unique structure, which includes a trifluoromethoxy group attached to a phenoxy ring, linked to a piperidinyl group, and finally connected to a phenol group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and has applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[3-(Trifluoromethoxy)phenoxy]piperidin-1-yl}phenol typically involves multiple steps. One common method starts with the reaction of 3-(trifluoromethoxy)phenol with piperidine under specific conditions to form an intermediate. This intermediate is then reacted with 4-bromophenol in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is usually purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-{4-[3-(Trifluoromethoxy)phenoxy]piperidin-1-yl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various alcohols or amines .
Scientific Research Applications
4-{4-[3-(Trifluoromethoxy)phenoxy]piperidin-1-yl}phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those targeting neurological conditions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{4-[3-(Trifluoromethoxy)phenoxy]piperidin-1-yl}phenol involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its targets more effectively. The piperidinyl group interacts with receptors or enzymes, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
4-{4-[4-(Trifluoromethoxy)phenoxy]piperidin-1-yl}phenol: Similar structure but with a different position of the trifluoromethoxy group.
4-{4-[4-(Trifluoromethyl)phenoxy]piperidin-1-yl}phenol: Contains a trifluoromethyl group instead of a trifluoromethoxy group.
4-{4-[3-(Trifluoromethoxy)phenoxy]piperidin-1-yl}benzoic acid: Similar structure with a benzoic acid group instead of a phenol group.
Uniqueness
4-{4-[3-(Trifluoromethoxy)phenoxy]piperidin-1-yl}phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethoxy group enhances its lipophilicity, while the piperidinyl and phenol groups provide specific interaction sites for biological targets .
Properties
CAS No. |
923013-56-3 |
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Molecular Formula |
C18H18F3NO3 |
Molecular Weight |
353.3 g/mol |
IUPAC Name |
4-[4-[3-(trifluoromethoxy)phenoxy]piperidin-1-yl]phenol |
InChI |
InChI=1S/C18H18F3NO3/c19-18(20,21)25-17-3-1-2-16(12-17)24-15-8-10-22(11-9-15)13-4-6-14(23)7-5-13/h1-7,12,15,23H,8-11H2 |
InChI Key |
CNEIZHQXTPQPKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1OC2=CC(=CC=C2)OC(F)(F)F)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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